Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate (CAS: 2171957-47-2) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-(chlorosulfonyl)ethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₂ClNO₄S, with a molecular weight of 311.8254 g/mol . The Boc group ensures amine protection during synthetic processes, while the chlorosulfonyl moiety enables reactivity in sulfonamide formation or nucleophilic substitutions. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic scaffolds like pyrazoles .
Properties
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPDJLYJBXJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonation of Tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate
The hydroxyethyl precursor is treated with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at −10°C. This exothermic reaction requires careful temperature control to avoid decomposition.
Optimization Notes
- Excess ClSO₃H (3 equiv.) ensures complete conversion.
- Quenching with ice water precipitates the sulfonic acid intermediate.
Step 2: Chlorination with Thionyl Chloride
The sulfonic acid intermediate reacts with thionyl chloride (SOCl₂) under reflux to install the chlorosulfonyl group:
$$
\text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{HCl} + \text{SO}2 \uparrow
$$
Key Parameters
Direct Alkylation of Piperidine with Chlorosulfonylethyl Groups
An alternative one-pot strategy employs the alkylation of tert-butyl piperidine-1-carboxylate with 1,2-dichloroethyl sulfone (ClCH₂CH₂SO₂Cl). This method bypasses intermediate isolation but requires stringent anhydrous conditions.
Procedure
- Deprotonate piperidine with LDA (−78°C, THF)
- Add ClCH₂CH₂SO₂Cl (1.1 equiv.)
- Warm to 25°C over 6 hours
- Quench with NH₄Cl and extract with EtOAc
Challenges
- Competing elimination forms vinyl sulfone byproducts.
- Optimal base: LiHMDS improves regioselectivity (82:18 alkylation:elimination).
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
The palladium-mediated route offers superior reproducibility for gram-scale synthesis, while sulfonation-chlorination remains cost-effective for small batches.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized piperidine derivatives.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its unique reactivity profile allows for the creation of novel compounds with desired properties.
Mechanism of Action
The mechanism by which tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modifying their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
- CAS : 2171957-47-2 (same as the target compound, but structural isomer)
- Structure : The chlorosulfonyl ethyl group is at the 2-position of the piperidine ring instead of the 3-position.
- Implications: Positional isomerism alters steric hindrance and electronic effects.
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
- Structure : Features a chloro-oxoethyl (likely an acyl chloride) group at the 4-position.
- Implications : The chloro-oxoethyl group introduces distinct reactivity, such as participation in nucleophilic acyl substitutions (e.g., forming esters or amides) rather than sulfonamide couplings. The 4-position may offer better steric accessibility than the 3-position, enhancing reaction rates in certain contexts .
Functional Group Variations
tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS: 1260664-44-5)
- Structure : The chlorosulfonyl group is directly attached to the 3-position of the piperidine ring, lacking the ethyl spacer.
- This compound may exhibit higher electrophilicity at the sulfonyl center due to reduced steric shielding .
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0)
- Structure: Substitutes the chlorosulfonyl ethyl group with an aminoethyl moiety.
- Implications: The amino group enables reactions such as reductive alkylation or amide bond formation. This derivative is less electrophilic but offers versatility in constructing nitrogen-containing frameworks .
Research Findings and Limitations
- Synthesis Methods : The target compound is synthesized via hydrazone reduction and cyclization , whereas the 4-(chloro-oxoethyl) derivative employs lithiation strategies .
- Data Gaps: Limited physicochemical data (e.g., melting points, solubility) are available in the provided evidence, necessitating further experimental characterization.
Biological Activity
Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate (CAS Number: 2172071-83-7) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
This compound has been investigated for its potential to modulate biological pathways, particularly those involving inflammatory responses. The chlorosulfonyl group is known to enhance the electrophilicity of the compound, potentially allowing it to interact with nucleophilic sites in biological molecules.
In Vitro Studies
Recent studies have focused on the compound's ability to inhibit NLRP3 inflammasome activity, which plays a crucial role in inflammatory diseases. In vitro assays demonstrated that derivatives of this compound could significantly reduce the release of IL-1β and inhibit pyroptosis in THP-1 cells differentiated into macrophages. The results indicated a dose-dependent response, with effective concentrations around 10 µM showing notable inhibition rates.
| Compound | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 45 | 50 |
| Compound B | 60 | 70 |
| Compound C | 75 | 80 |
This data suggests that modifications to the piperidine structure can enhance biological activity.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on this compound. These derivatives were tested for their ability to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The study highlighted that specific structural modifications led to increased potency against NLRP3, suggesting a promising avenue for drug development aimed at treating inflammatory conditions.
Safety and Toxicology
While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit acute toxicity when ingested or when they come into contact with skin. For instance, compounds related to tert-butyl piperidine derivatives have been noted to cause skin irritation and other adverse effects at certain concentrations.
Future Directions
The ongoing research into this compound emphasizes its potential as an anti-inflammatory agent. Future studies should focus on:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound modulates NLRP3 inflammasome activity.
- Structure-Activity Relationship (SAR) : Further exploring how variations in chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
